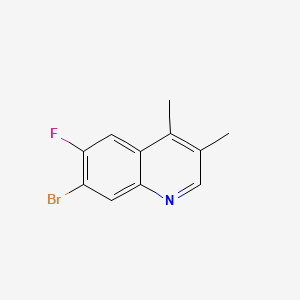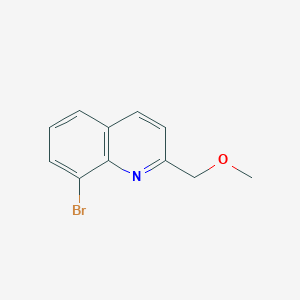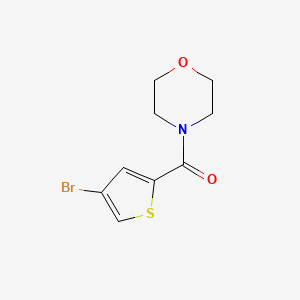![molecular formula C17H23N5O2 B13929962 Tert-butyl (2-{4-[(4-aminopyrimidin-2-yl)amino]phenyl}ethyl)carbamate](/img/structure/B13929962.png)
Tert-butyl (2-{4-[(4-aminopyrimidin-2-yl)amino]phenyl}ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2-{4-[(4-aminopyrimidin-2-yl)amino]phenyl}ethyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl ring, and an aminopyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-{4-[(4-aminopyrimidin-2-yl)amino]phenyl}ethyl)carbamate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to obtain the final product. For example, the synthesis may involve the following steps:
Amination: Introduction of the amino group to the pyrimidine ring.
Protection: Use of tert-butyl carbamate to protect the amino group.
Coupling: Coupling of the protected aminopyrimidine with the phenyl ring.
Deprotection: Removal of the protecting group to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2-{4-[(4-aminopyrimidin-2-yl)amino]phenyl}ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl (2-{4-[(4-aminopyrimidin-2-yl)amino]phenyl}ethyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (2-{4-[(4-aminopyrimidin-2-yl)amino]phenyl}ethyl)carbamate involves its interaction with specific molecular targets. The aminopyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (4-aminobenzyl)carbamate
- Tert-butyl (2-((4-aminopyrimidin-5-yl)amino)ethyl)carbamate
- Tert-butyl (4-ethynylphenyl)carbamate
Uniqueness
Tert-butyl (2-{4-[(4-aminopyrimidin-2-yl)amino]phenyl}ethyl)carbamate is unique due to its specific structure, which combines the properties of carbamates and aminopyrimidines. This unique combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propiedades
Fórmula molecular |
C17H23N5O2 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[4-[(4-aminopyrimidin-2-yl)amino]phenyl]ethyl]carbamate |
InChI |
InChI=1S/C17H23N5O2/c1-17(2,3)24-16(23)20-10-8-12-4-6-13(7-5-12)21-15-19-11-9-14(18)22-15/h4-7,9,11H,8,10H2,1-3H3,(H,20,23)(H3,18,19,21,22) |
Clave InChI |
KWSRTTMAFGJPQT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)NC2=NC=CC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


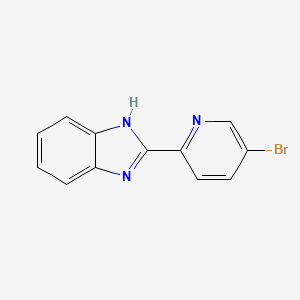
![1-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol](/img/structure/B13929888.png)

![1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl-](/img/structure/B13929904.png)
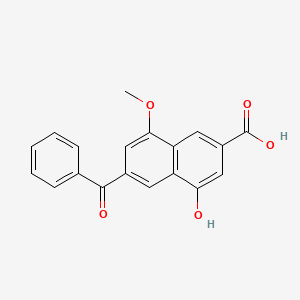


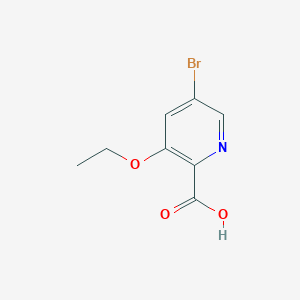
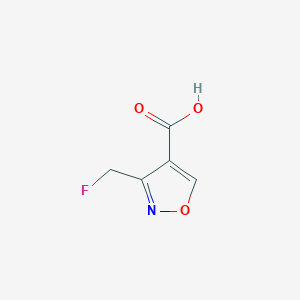
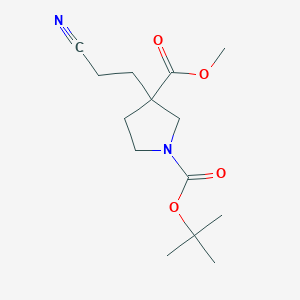
![1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone](/img/structure/B13929948.png)
